3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide
CAS No.:
Cat. No.: VC16342539
Molecular Formula: C19H16BrN3O
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16BrN3O |
|---|---|
| Molecular Weight | 382.3 g/mol |
| IUPAC Name | 3-(4-bromoindol-1-yl)-N-(1H-indol-4-yl)propanamide |
| Standard InChI | InChI=1S/C19H16BrN3O/c20-15-3-1-6-18-13(15)8-11-23(18)12-9-19(24)22-17-5-2-4-16-14(17)7-10-21-16/h1-8,10-11,21H,9,12H2,(H,22,24) |
| Standard InChI Key | JENJHIGWNGSILC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)NC(=O)CCN3C=CC4=C3C=CC=C4Br |
Introduction
3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is a synthetic organic compound belonging to the class of indole derivatives. These compounds are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a brominated indole moiety in this compound may enhance its biological activity and chemical stability.
Chemical Reactions
This compound can participate in several chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidation with potassium permanganate in an acidic medium, reduction with sodium borohydride in methanol, and substitution with sodium methoxide in methanol.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Sodium methoxide | Methanol |
Synthesis
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide typically involves several key steps. The reaction conditions, including temperature, time, and concentration of reagents, are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance efficiency.
Biological Activity
This compound exhibits potential anticancer and anti-inflammatory properties, likely due to its interaction with various biological targets such as enzymes or receptors involved in cancer pathways. The presence of the bromine atom and the two indole rings may enhance binding affinity to specific targets, leading to modulation of biological processes.
Applications in Research
Indole derivatives, including 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide, are widely studied for their therapeutic potential. This compound is a candidate for further research into its pharmacological effects, particularly in the fields of oncology and inflammation.
CAS Number and Availability
The CAS number for 3-(4-bromo-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide is 656830-26-1. It can be sourced from various chemical suppliers and research laboratories specializing in synthetic organic compounds.
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